molecular formula C19H24ClNO2 B13732194 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride CAS No. 16974-20-2

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride

Cat. No.: B13732194
CAS No.: 16974-20-2
M. Wt: 333.8 g/mol
InChI Key: MYRQVNIFBMWJEH-UHFFFAOYSA-N
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Description

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a methylcyclohexyl group attached to the isoquinoline ring.

Preparation Methods

The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring and the methylcyclohexyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production .

Chemical Reactions Analysis

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methylcyclohexyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride can be compared with other similar compounds, such as:

    1,3-Dioxolo(4,5-g)isoquinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the isoquinoline ring.

    Isoquinoline derivatives: These compounds have the isoquinoline core but lack the dioxolo ring.

    Cyclohexyl derivatives: These compounds contain the cyclohexyl group but differ in the rest of the structure.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

16974-20-2

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

7-methyl-5-[(1-methylcyclohexyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

InChI

InChI=1S/C19H23NO2.ClH/c1-13-8-14-9-17-18(22-12-21-17)10-15(14)16(20-13)11-19(2)6-4-3-5-7-19;/h8-10H,3-7,11-12H2,1-2H3;1H

InChI Key

MYRQVNIFBMWJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCCC4)C)OCO3.[Cl-]

Origin of Product

United States

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